molecular formula C12H14N2O2 B6173203 1-(oxan-2-yl)-1H-indazol-5-ol CAS No. 1678528-52-3

1-(oxan-2-yl)-1H-indazol-5-ol

Cat. No. B6173203
CAS RN: 1678528-52-3
M. Wt: 218.3
InChI Key:
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Description

1-(Oxan-2-yl)-1H-indazol-5-ol, also known as OI-5, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of the indazol family of compounds and is characterized by its five-membered heterocyclic ring structure. OI-5 has a wide range of applications in the field of biochemistry, physiology, and pharmacology.

Scientific Research Applications

1-(oxan-2-yl)-1H-indazol-5-ol has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of proteins, as a tool to study the role of enzymes in biochemical pathways, and as a tool to study the effects of drugs on physiological processes. 1-(oxan-2-yl)-1H-indazol-5-ol has also been used to study the effects of environmental toxins on organisms and to study the effects of radiation on cells.

Mechanism of Action

The mechanism of action of 1-(oxan-2-yl)-1H-indazol-5-ol is not fully understood. However, it is believed that 1-(oxan-2-yl)-1H-indazol-5-ol binds to certain proteins and enzymes in the body, which then leads to changes in the activity of these proteins and enzymes. These changes can then result in changes in the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(oxan-2-yl)-1H-indazol-5-ol have not been fully studied. However, it is believed that 1-(oxan-2-yl)-1H-indazol-5-ol can affect the activity of certain enzymes in the body, which can then lead to changes in the biochemical and physiological processes of the body. For example, 1-(oxan-2-yl)-1H-indazol-5-ol has been shown to affect the activity of enzymes involved in the metabolism of drugs, leading to changes in their absorption, distribution, metabolism, and excretion.

Advantages and Limitations for Lab Experiments

The use of 1-(oxan-2-yl)-1H-indazol-5-ol in laboratory experiments has several advantages. 1-(oxan-2-yl)-1H-indazol-5-ol is a relatively inexpensive compound, making it a cost-effective tool for laboratory research. It is also a relatively stable compound, making it easy to handle and store. Furthermore, 1-(oxan-2-yl)-1H-indazol-5-ol is a relatively non-toxic compound, making it safe to use in laboratory experiments. However, there are some limitations to using 1-(oxan-2-yl)-1H-indazol-5-ol in laboratory experiments. 1-(oxan-2-yl)-1H-indazol-5-ol is not very soluble in water, making it difficult to use in experiments that require aqueous solutions. Additionally, the effects of 1-(oxan-2-yl)-1H-indazol-5-ol are not always consistent, making it difficult to draw reliable conclusions from experiments using 1-(oxan-2-yl)-1H-indazol-5-ol.

Future Directions

The future of 1-(oxan-2-yl)-1H-indazol-5-ol research is promising. More research is needed to better understand the mechanism of action of 1-(oxan-2-yl)-1H-indazol-5-ol and to determine the full range of its biochemical and physiological effects. Additionally, more research is needed to develop new methods of synthesis for 1-(oxan-2-yl)-1H-indazol-5-ol and to identify new applications for 1-(oxan-2-yl)-1H-indazol-5-ol in scientific research. Finally, more research is needed to develop new methods for using 1-(oxan-2-yl)-1H-indazol-5-ol in laboratory experiments, such as methods for increasing its solubility in aqueous solutions.

Synthesis Methods

The synthesis of 1-(oxan-2-yl)-1H-indazol-5-ol can be achieved through a variety of methods. One of the most common methods is the reaction of indazol-5-carboxylic acid with oxalyl chloride in the presence of a base such as pyridine. This reaction results in the formation of 1-(oxan-2-yl)-1H-indazol-5-ol and the by-product of oxalic acid. Other methods of synthesis include the reaction of indazol-5-carboxylic acid with aryl chlorides or bromides in the presence of a base such as pyridine.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(oxan-2-yl)-1H-indazol-5-ol involves the reaction of oxan-2-ol with 1H-indazole-5-carbaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "Oxan-2-ol", "1H-indazole-5-carbaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve oxan-2-ol in a suitable solvent (e.g. dichloromethane) and add the base.", "Step 2: Add 1H-indazole-5-carbaldehyde to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography or recrystallization to obtain 1-(oxan-2-yl)-1H-indazol-5-ol." ] }

CAS RN

1678528-52-3

Product Name

1-(oxan-2-yl)-1H-indazol-5-ol

Molecular Formula

C12H14N2O2

Molecular Weight

218.3

Purity

95

Origin of Product

United States

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